Diphenyl((phenylsulfonyl)methyl)phosphine oxide
Description
Properties
IUPAC Name |
[benzenesulfonylmethyl(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17O3PS/c20-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-24(21,22)19-14-8-3-9-15-19/h1-15H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQBGSBDKFITDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Arbuzov Reaction-Based Approaches
The Arbuzov reaction is a cornerstone in organophosphorus synthesis, enabling the formation of phosphorus-carbon bonds. For Diphenyl((phenylsulfonyl)methyl)phosphine oxide, this method typically involves reacting a sulfonyl-containing electrophile with a diphenylphosphine oxide precursor.
A representative procedure involves treating diphenylphosphine oxide (Ph₂P(O)H) with phenylsulfonylmethyl chloride in the presence of a base such as triethylamine (Scheme 1). The reaction proceeds via nucleophilic substitution, where the phosphorus center attacks the electrophilic carbon adjacent to the sulfonyl group:
Key parameters include:
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Solvent : Dichloromethane or tetrahydrofuran (THF) for optimal solubility.
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Temperature : Room temperature to 60°C, depending on reaction scale.
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Catalyst : No catalyst required, but stoichiometric base ensures deprotonation of Ph₂P(O)H.
Yields range from 75–90% after purification by column chromatography.
Condensation with Ph₂P(O)M Reagents (M = H, Li, Na, K)
An alternative route employs alkali metal salts of diphenylphosphine oxide (e.g., Ph₂P(O)Na) as nucleophiles. This method avoids the handling of gaseous byproducts and improves reaction control.
Protocol :
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Generation of Ph₂P(O)Na : Diphenylphosphine oxide is treated with sodium hydride in THF.
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Sulfonylation : The sodium salt reacts with phenylsulfonylmethyl bromide under inert atmosphere:
Advantages :
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Higher functional group tolerance compared to the Arbuzov method.
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Reduced side reactions due to the absence of acidic protons.
Challenges :
Oxidative Sulfonylation of Secondary Phosphine Oxides
Recent advances utilize oxidative coupling to introduce the sulfonyl group. A two-step process involves:
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Synthesis of Diphenylphosphine (Ph₂PH) : Reduction of triphenylphosphine oxide (Ph₃PO) with lithium aluminum hydride.
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Oxidative Sulfonylation : Treatment with phenylsulfonyl chloride in the presence of (dichloroiodo)benzene and ethanol:
Optimization Insights :
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Oxidant : (Dichloroiodo)benzene enhances electrophilicity of the sulfonyl chloride.
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Solvent : Dichloromethane enables rapid mixing and exothermic control.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Arbuzov Reaction | 75–90% | 6–12 h | Simple setup; scalable | Requires stoichiometric base |
| Ph₂P(O)M Condensation | 80–85% | 4–8 h | Moisture-tolerant intermediates | Sensitive to oxygen |
| Oxidative Sulfonylation | 85–90% | 2–4 h | High atom economy; minimal byproducts | Requires toxic oxidants (e.g., PhICl₂) |
Purification and Characterization
Solvent Extraction and Crystallization
Crude products are typically dissolved in chloroform and washed with aqueous sodium bicarbonate to remove acidic impurities. Subsequent recrystallization from ethanol/water mixtures yields crystals with >99% purity.
Chromatographic Techniques
Silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) resolves unreacted sulfonyl chloride and phosphine oxide byproducts.
Chemical Reactions Analysis
Types of Reactions
Diphenyl((phenylsulfonyl)methyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide yields the corresponding sulfone derivative.
Scientific Research Applications
Diphenyl((phenylsulfonyl)methyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which diphenyl((phenylsulfonyl)methyl)phosphine oxide exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphine oxide group can coordinate with metal ions, forming stable complexes that are useful in catalysis. Additionally, the phenylsulfonylmethyl moiety can undergo various transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Sulfur-Containing Analogues
- Diphenyl(diphenylthiomethyl)phosphine oxide (126) :
Synthesized via reaction of diphenyl(phenylthiomethyl)phosphine oxide with diphenyldisulfide (75% yield), this compound features a thiomethyl (-SCH₂-) group instead of sulfonyl. The sulfur atom here is less oxidized, leading to reduced electron-withdrawing effects compared to the sulfonyl group. This difference likely results in lower stability in oxidative environments but higher nucleophilicity .
| Property | Diphenyl((phenylsulfonyl)methyl)phosphine Oxide | Diphenyl(diphenylthiomethyl)phosphine Oxide |
|---|---|---|
| Substituent | -SO₂CH₂- | -SCH₂- |
| Electron Effects | Strongly electron-withdrawing | Moderately electron-withdrawing |
| Applications | Pharmaceuticals, functional materials | Intermediate in organophosphorus synthesis |
Flame Retardant Derivatives
- (Bis(4-hydroxyphenyl)methyl)diphenylphosphine oxide (DPO–PHE) :
This derivative contains hydroxyphenyl groups attached to the phosphine oxide core. The hydroxyl groups enhance thermal stability and flame-retardant efficiency in epoxy resins. Unlike the sulfonyl group in the target compound, the hydroxyphenyl substituents enable hydrogen bonding, improving compatibility with polymer matrices .
Photoinitiators
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) :
A widely used photoinitiator with a trimethylbenzoyl group , TPO exhibits high absorptivity and quantum yield in UV curing applications. The bulky benzoyl group enhances light absorption efficiency, whereas the sulfonyl group in the target compound may reduce photolytic activity but improve solubility in polar solvents .
| Property | This compound | TPO |
|---|---|---|
| Key Substituent | -SO₂CH₂- | 2,4,6-Trimethylbenzoyl |
| Primary Application | Drug synthesis, coupling reactions | UV-curable coatings, inks |
| Reactivity | Moderate electrophilicity | High photochemical activity |
Simple Alkyl/Aryl Derivatives
Methyldiphenylphosphine oxide (CAS 2129-89-7) :
This compound has a methyl group instead of the sulfonylmethyl substituent. The absence of electron-withdrawing groups results in lower acidity at the phosphorus center and reduced reactivity in nucleophilic substitutions. Its physical properties include a density of 1.12 g/cm³ and a melting point of 111–115°C .Diphenyl methylphosphine oxide (14a) : Synthesized via methylation of diphenylphosphine oxide, this derivative lacks functional groups, making it less versatile in synthetic applications compared to the sulfonyl-containing compound .
Biological Activity
Diphenyl((phenylsulfonyl)methyl)phosphine oxide (CAS No. 94333-12-7) is an organophosphorus compound notable for its unique structural features, including a phosphine oxide group and a phenylsulfonylmethyl moiety. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential biological activities, including antimicrobial and anticancer properties.
This compound has the molecular formula . Its structure allows it to act as both a nucleophile and an electrophile, facilitating diverse chemical reactions. The compound can be synthesized via the reaction of diphenylphosphine oxide with phenylsulfonylmethyl halides under basic conditions, typically using solvents such as tetrahydrofuran (THF) .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through various mechanisms:
- Nucleophilic Attack : The phosphine oxide group can participate in nucleophilic substitution reactions, which may affect cellular signaling pathways.
- Metal Ion Coordination : This compound can form stable complexes with metal ions, potentially influencing enzymatic activities and catalysis within biological systems .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that phosphine oxides can disrupt microbial cell membranes and inhibit essential metabolic processes. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including resistant strains .
Anticancer Activity
Recent investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Potential
In a research article from Cancer Research, this compound was tested on human breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Mechanistic studies revealed that apoptosis was induced through the activation of caspase pathways and increased ROS production .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing diphenyl((phenylsulfonyl)methyl)phosphine oxide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Arbuzov reactions, where halogenated precursors react with phosphinite esters. For example, diphenyl phenylsulfanylmethyl phosphine oxide was prepared by reacting ethyl diphenyl phosphinite with chloromethyl phenyl sulfide (94% yield) . Optimization involves controlling temperature (e.g., -78°C for lithiation) and stoichiometry. Steric hindrance from substituents like o-tolyl groups may reduce reactivity, necessitating bulky base adjustments (e.g., LDA vs. BuLi) .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodology : Single-crystal X-ray diffraction is definitive for confirming geometry, as seen in cobalt and molybdenum complexes with phosphine oxide ligands . Complementary techniques include:
- FTIR : Identifies P=O stretching (~1200 cm⁻¹) and sulfonyl group vibrations.
- NMR : ³¹P NMR distinguishes phosphorus environments (e.g., δ ~25–35 ppm for phosphine oxides).
- Elemental analysis : Validates purity and stoichiometry .
Q. What are the stability considerations for handling and storing this compound?
- Methodology : The compound is sensitive to air oxidation and moisture. Storage under inert atmospheres (argon/nitrogen) in sealed containers at room temperature is recommended. Decomposition risks increase with exposure to alkalis, halogens, or high-surface-area combustibles .
Advanced Research Questions
Q. How does this compound participate in catalytic C–H bond functionalization, and what mechanistic insights exist?
- Methodology : Ruthenium-catalyzed C–H alkylation of arylphosphine oxides with alkenes proceeds via a coordination-assisted mechanism. The P=O group coordinates to Ru(II) centers (e.g., [RuCl₂(p-cymene)]₂/AgSbF₆), enabling regioselective ortho-alkylation. Electron-donating substituents (e.g., -OMe) enhance yields (up to 64%), while steric hindrance (e.g., o-tolyl groups) suppresses reactivity. Mechanistic studies using deuterium labeling or DFT can clarify transition states .
Q. What strategies improve diastereoselectivity in Wittig-Horner reactions involving this compound?
- Methodology : Semi-stabilized carbanions from phosphine oxides exhibit moderate diastereoselectivity (Z/E = 1/8) in olefination. Optimizing base strength (e.g., LDA vs. NaH) and solvent polarity (THF vs. DMF) can enhance selectivity. Pre-coordination of the carbanion to Lewis acids (e.g., MgBr₂) may further bias transition states .
Q. How do computational methods (e.g., DFT) aid in predicting the coordination behavior of this compound with transition metals?
- Methodology : DFT calculations model ligand-metal interactions, such as bond distances and electronic effects. For example, in MoO₂Cl₂ complexes, the phosphine oxide ligand stabilizes the cis-dioxo geometry via P=O→Mo coordination. Charge distribution analysis (NBO) reveals donor-acceptor interactions, guiding ligand design for catalytic applications .
Q. What role does this compound play in the stereocontrolled synthesis of chiral phosphines?
- Methodology : Late-stage alkylation introduces a stereogenic phosphorus center. For instance, benzyl(diphenyl)phosphine oxide undergoes Ru-catalyzed desymmetrization to yield chiral phosphines with three distinct substituents. Chiral HPLC or circular dichroism (CD) validates enantiomeric excess, while X-ray crystallography confirms absolute configuration .
Key Research Gaps
- Limited data on enantioselective catalysis using chiral variants of this compound.
- Mechanistic studies on sulfonyl group participation in redox reactions (e.g., sulfonation vs. oxidation pathways).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
